molecular formula C25H23N3O3S2 B2955920 (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 399000-35-2

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2955920
CAS No.: 399000-35-2
M. Wt: 477.6
InChI Key: FRRXEDXZNYBXHE-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a sulfonyl-linked dihydroquinoline moiety and a substituted benzothiazole group. The E-configuration of the benzothiazole-ylidene group is critical for maintaining planar conjugation, which may influence binding interactions in biological systems.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-17-9-14-22-23(16-17)32-25(27(22)2)26-24(29)19-10-12-20(13-11-19)33(30,31)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14,16H,5,7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRXEDXZNYBXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H23N3O3S2
  • Molecular Weight : 477.6 g/mol
  • CAS Number : 399000-35-2

The structure features a benzamide backbone with a sulfonyl group linked to a dihydroquinoline moiety and a thiazole ring. This unique combination of functional groups is believed to contribute to its diverse biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have shown broad-spectrum antitumor activity with GI50 values indicating effective inhibition across various cancer cell lines:

Cell Line GI50 (µM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7
CAKI-1 (Renal)15.9
MDA-MB-435 (Breast)27.9
T-47D (Breast)15.1

These findings suggest that the compound could be developed for targeted cancer therapies due to its selective cytotoxicity against specific tumor types .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer and neurodegenerative diseases. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. A closely related compound demonstrated IC50 values of 0.28 µM against AChE, indicating strong inhibitory action .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. These interactions may disrupt critical signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Case Studies and Research Findings

A study focused on a series of hybrid compounds derived from similar structures demonstrated that modifications to the thiazole and sulfonamide groups significantly affected their biological activities. The most promising derivatives exhibited enhanced potency against multiple cancer cell lines while maintaining low toxicity profiles in vitro .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) XLogP3 Key Substituents Notable Features
Target Compound: (E)-4-((3,4-dihydroquinolin-1-yl)sulfonyl)-N-(3,6-dimethylbenzothiazol-2-ylidene)benzamide ~478* ~5.0* 3,6-Dimethylbenzothiazole; dihydroquinoline-sulfonyl Enhanced steric bulk from dual methyl groups; potential metabolic stability
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) 387.4 2.8 Ethylsulfonyl; pyridinyl-thiazole Reduced lipophilicity (lower XLogP3); pyridine enhances π-π stacking
N-(3-Methylbenzothiazol-2-ylidene)-4-(dihydroquinolin-1-sulfonyl)benzamide (CAS 325735-01-1) 463.6 4.7 3-Methylbenzothiazole; dihydroquinoline-sulfonyl Single methyl group reduces steric hindrance; TPSA = 104 Ų
4-((3,4-Dihydroisoquinolin-2-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide 545.6 5.2 Methoxybenzofuran-thiazole; dihydroisoquinoline-sulfonyl Benzofuran enhances aromatic interactions; higher molecular weight
N-Adamantyl-thiazole-difluorobenzamide Hybrid () ~580* 6.1* Adamantyl; difluorobenzamide; dioxonaphthoquinone Extreme lipophilicity; bulky adamantyl may limit solubility
SC-558 Derivatives (1a-f) 350–450* 3.0–4.5 Varied substituents (CH3, OCH3, Br, Cl, (C=O)OCH2CH3) on phenyl ring Tunable electronic effects; bromo/chloro substituents improve metabolic stability

Key Findings from Structural Comparisons

Impact of Benzothiazole Substitution

  • The 3,6-dimethylbenzothiazole group in the target compound introduces greater steric hindrance compared to the 3-methyl analog (CAS 325735-01-1) . This may reduce off-target interactions but could also limit solubility.

Sulfonyl Group Variations

  • The dihydroquinoline-sulfonyl moiety in the target compound and its analogs (e.g., CAS 325735-01-1) provides a rigid, planar structure conducive to enzyme active-site binding .
  • Replacement with ethylsulfonyl (7b) lowers XLogP3 (2.8 vs. 4.7), suggesting improved aqueous solubility but reduced membrane permeability .

Pharmacological Implications

  • The adamantyl-containing hybrid () highlights trade-offs: high lipophilicity (XLogP3 ~6.1) may enhance CNS penetration but hinder solubility .

Q & A

Q. What synthetic strategies are recommended for preparing (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

Methodological Answer: The compound’s synthesis involves sequential functionalization of core heterocycles. Key steps include:

  • Sulfonylation : React 3,4-dihydroquinoline with a sulfonyl chloride derivative under basic conditions (e.g., pyridine/DCM) to install the sulfonyl group .
  • Benzothiazole Formation : Construct the 3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene moiety via cyclization of 2-aminothiophenol derivatives with α-bromo ketones, followed by dimethylation .
  • Condensation : Couple the sulfonylated dihydroquinoline with the benzothiazole intermediate via a base-mediated nucleophilic acyl substitution (e.g., K₂CO₃ in DMF) .
    Critical Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid side products like over-sulfonylation or dimerization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., sulfonyl and benzothiazole groups) via chemical shifts (δ 7.5–8.5 ppm for aromatic protons, δ 3.1–3.5 ppm for methyl groups) .
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ peak) with <2 ppm error .
  • Chromatography :
    • HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95% for biological assays) .
  • Thermal Analysis :
    • DSC : Determine melting point consistency (e.g., 150–160°C range for similar sulfonamides ).

Q. What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

  • Polar aprotic solvents : DMSO or DMF are preferred for stock solutions due to high solubility of sulfonamide-benzothiazole hybrids .
  • Aqueous buffers : Test stability in PBS (pH 7.4) at 37°C for ≥24 hours to mimic physiological conditions. Use LC-MS to detect hydrolysis products (e.g., free benzothiazole or sulfonic acid derivatives) .
  • Avoid : Chlorinated solvents (e.g., CHCl₃) if the compound contains labile groups susceptible to radical degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay variability or impurity interference. Mitigation strategies include:

  • Dose-Response Validation : Perform IC₅₀/EC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
  • Impurity Profiling : Use preparative HPLC to isolate minor impurities (e.g., diastereomers or sulfone byproducts) and test their bioactivity separately .
  • Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and phenotypic (e.g., apoptosis) assays to cross-validate mechanisms .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sulfonamide binding to carbonic anhydrase IX). Validate with mutagenesis data .
  • QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values for substituents) with bioactivity using PLS regression .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. How can reaction conditions be optimized for scalable synthesis?

Methodological Answer: Apply Design of Experiments (DoE) principles:

  • Variables : Temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF) .
  • Response Surface Methodology : Maximize yield while minimizing byproducts (e.g., via HPLC area% analysis).
  • Continuous Flow Chemistry : Transition batch reactions to flow systems for improved heat/mass transfer, particularly for exothermic sulfonylation steps .

Q. What analytical challenges arise in studying metabolic pathways of this compound?

Methodological Answer:

  • Metabolite Identification : Use high-resolution LC-QTOF-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products). Compare fragmentation patterns with synthetic standards .
  • Isotope Labeling : Incorporate ¹³C/²H into the benzothiazole ring to track metabolic fate in hepatocyte models .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.